molecular formula C8H14 B087113 Spiro[2.5]octane CAS No. 185-65-9

Spiro[2.5]octane

Cat. No.: B087113
CAS No.: 185-65-9
M. Wt: 110.2 g/mol
InChI Key: FOEYMRPOKBCNCR-UHFFFAOYSA-N
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Description

Spiro[2.5]octane is an organic compound with the molecular formula C₈H₁₄. It is characterized by a unique spiro structure, where two cycloalkane rings are connected through a single carbon atom. This compound is part of the spiro compound family, which is known for its distinctive three-dimensional architecture and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(2.5)octane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,6-dibromohexane with sodium metal in dry ether can yield spiro(2.5)octane. Another method involves the use of para-quinone methides, which react smoothly under mild conditions to form spiro(2.5)octane derivatives .

Industrial Production Methods

Industrial production of spiro(2.5)octane often involves multi-step synthetic methods to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization process. The production process is designed to be efficient and scalable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique spiro structure, which can affect the reactivity and stability of the compound.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spiro(2.5)octane can yield spiro(2.5)octane-5,7-dione, while halogenation can produce various halogenated derivatives.

Scientific Research Applications

Spiro[2.5]octane has a wide range of applications in scientific research. It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. In biology and medicine, spiro(2.5)octane derivatives have been studied for their potential pharmacological properties. For instance, spiro(2.5)octane derivatives isolated from the endophytic fungus Pestalotiopsis fici have shown promising biological activities .

Mechanism of Action

The mechanism of action of spiro(2.5)octane and its derivatives often involves interactions with specific molecular targets and pathways. For example, spiro(2.5)octane has been used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. The compound’s unique structure allows it to yield different product distributions depending on the oxidation mechanism, providing insights into the enzyme’s catalytic process .

Comparison with Similar Compounds

Similar Compounds

    Spiro(3.5)nonane: Another spiro compound with a similar structure but different ring sizes.

    Spiro[4.5]decane: A spiro compound with larger rings, offering different chemical properties and reactivity.

Uniqueness

Spiro[2.5]octane is unique due to its specific ring size and the resulting three-dimensional structure. This uniqueness influences its reactivity and makes it a valuable compound in various chemical and biological studies. Its rigid structure and ability to undergo diverse chemical reactions make it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

spiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYMRPOKBCNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171692
Record name Spiro(2.5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-65-9
Record name Spiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(2.5)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(2.5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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